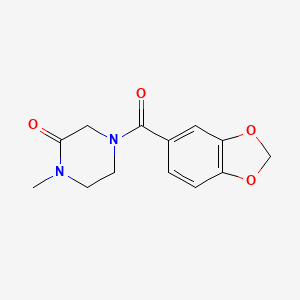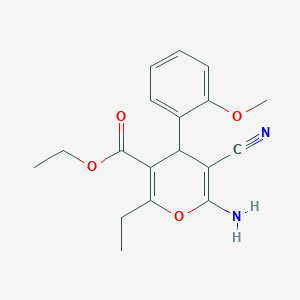
N-(1-isopropyl-4-piperidinyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-isopropyl-4-piperidinyl)cyclohexanecarboxamide, also known as CPP-109, is a synthetic compound that has been extensively studied for its potential as a treatment for addiction and other neurological disorders.
Wirkmechanismus
N-(1-isopropyl-4-piperidinyl)cyclohexanecarboxamide is a potent inhibitor of the enzyme histone deacetylase (HDAC). HDAC inhibitors have been shown to increase the expression of certain genes that are involved in learning and memory processes. By inhibiting HDAC, N-(1-isopropyl-4-piperidinyl)cyclohexanecarboxamide may enhance the brain’s ability to form new neural connections and rewire itself in response to environmental stimuli.
Biochemical and Physiological Effects:
N-(1-isopropyl-4-piperidinyl)cyclohexanecarboxamide has been shown to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, in the brain. It has also been shown to reduce the activity of certain brain regions that are involved in drug craving and relapse. These effects may help to reduce drug-seeking behavior and improve overall cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-isopropyl-4-piperidinyl)cyclohexanecarboxamide is that it is a highly specific inhibitor of HDAC, meaning that it does not affect other enzymes or proteins in the brain. This makes it a useful tool for studying the role of HDAC in addiction and other neurological disorders. However, one limitation of N-(1-isopropyl-4-piperidinyl)cyclohexanecarboxamide is that it has poor bioavailability and must be administered in high doses to achieve therapeutic effects.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-isopropyl-4-piperidinyl)cyclohexanecarboxamide. One area of interest is the development of more potent and selective HDAC inhibitors that have better bioavailability and fewer side effects. Another area of interest is the investigation of N-(1-isopropyl-4-piperidinyl)cyclohexanecarboxamide as a treatment for other neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Finally, there is also interest in exploring the use of N-(1-isopropyl-4-piperidinyl)cyclohexanecarboxamide as a tool for studying the epigenetic mechanisms that underlie addiction and other psychiatric disorders.
Conclusion:
N-(1-isopropyl-4-piperidinyl)cyclohexanecarboxamide is a synthetic compound that has shown promise as a treatment for addiction and other neurological disorders. Its mechanism of action as an HDAC inhibitor has been extensively studied, and it has been shown to have beneficial effects on neurotransmitter levels, brain activity, and cognitive function. While there are limitations to its use, such as poor bioavailability, there are also several potential future directions for research on N-(1-isopropyl-4-piperidinyl)cyclohexanecarboxamide that may lead to the development of more effective treatments for addiction and other neurological disorders.
Synthesemethoden
N-(1-isopropyl-4-piperidinyl)cyclohexanecarboxamide is synthesized from cyclohexanone, isopropylamine, and piperidine. The reaction is catalyzed by a strong acid, such as hydrochloric acid, and the resulting product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(1-isopropyl-4-piperidinyl)cyclohexanecarboxamide has been studied extensively for its potential as a treatment for addiction, particularly addiction to cocaine and other stimulants. It has also been investigated as a potential treatment for other neurological disorders, such as Tourette’s syndrome and obsessive-compulsive disorder.
Eigenschaften
IUPAC Name |
N-(1-propan-2-ylpiperidin-4-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O/c1-12(2)17-10-8-14(9-11-17)16-15(18)13-6-4-3-5-7-13/h12-14H,3-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUJRQLRFCGUQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(propan-2-yl)piperidin-4-yl]cyclohexanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride](/img/structure/B5185396.png)

![3,3'-(1,4-piperazinediyl)bis[1-(4-ethoxyphenyl)-2,5-pyrrolidinedione]](/img/structure/B5185408.png)
![ethyl [5-(2-chloro-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5185409.png)
![2-{[3-(isopropoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid](/img/structure/B5185413.png)




![N~1~-[4-(benzyloxy)phenyl]-N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5185469.png)
![N-benzyl-5-[(4-chloro-2-methoxyphenoxy)methyl]-N-(2-hydroxyethyl)-3-isoxazolecarboxamide](/img/structure/B5185471.png)
![5-ethoxy-2-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-1-benzothiophen-3(2H)-one](/img/structure/B5185475.png)
![N-cyclohexyl-N-2-propyn-1-yl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5185485.png)
